molecular formula C13H20O3S B3102575 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- CAS No. 142004-72-6

1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

Cat. No. B3102575
CAS RN: 142004-72-6
M. Wt: 256.36 g/mol
InChI Key: ALZRWBFWUKHAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H20O3S . It has a molecular weight of 256.36 . This compound is used in various applications, including as a reagent in chemical reactions .


Molecular Structure Analysis

The molecular structure of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- consists of a hexanol molecule where one of the hydrogen atoms is replaced by a (4-methylphenyl)sulfonyl group . This results in a molecule with 13 carbon atoms, 20 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The boiling point of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is predicted to be 435.1±45.0 °C . Its density is predicted to be 1.126±0.06 g/cm3 . The pKa value is predicted to be 15.16±0.10 .

Scientific Research Applications

Organic Synthesis and Cyclization Reactions

A study by Della, E. W., & Graney, S. D. (2004) explored the regiochemistry of cyclization of α-sulfenyl-, α-sulfinyl-, and α-sulfonyl-5-hexenyl radicals, highlighting the synthetic value of sulfonyl radicals in regioselective syntheses of cyclic sulfones and sulfoxides. This research demonstrates the potential of sulfonyl compounds in facilitating complex organic synthesis processes through regioselective cyclization reactions, offering pathways to diverse cyclic compounds with various applications (Della & Graney, 2004).

Phase Behavior in Ionic Liquid Solutions

Domańska, U., et al. (2010) investigated the phase equilibria of ionic liquid solutions, including the characterization of compounds by differential scanning calorimetry and their solubility behavior. This study is crucial for understanding the applications of sulfonyl derivatives in the design and development of ionic liquids with specific phase behavior characteristics, impacting fields such as solvent design, extraction processes, and material science (Domańska et al., 2010).

Proton Conductivity and Materials Science

Çelebi, E. B., & Hacıvelioğlu, F. (2017) developed a method for preparing sulfonic acid functional cyclic and polymeric phosphazenes. Their research on the proton conductivity properties of these materials underlines the potential of sulfonyl-functionalized compounds in creating novel materials for fuel cell applications and other technologies requiring efficient proton conductors (Çelebi & Hacıvelioğlu, 2017).

Luminescent Materials and Sensing Applications

Zhou, L.-j., et al. (2016) synthesized lanthanide-organic frameworks with sulfonate-carboxylate ligands, demonstrating applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. Such frameworks, incorporating sulfonyl derivatives, showcase the versatility of these compounds in creating functional materials for sensing, luminescence, and environmental monitoring (Zhou et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Abbasi, M., et al. (2019) explored the synthesis and enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. Their work indicates the relevance of sulfonyl compounds in the development of inhibitors against enzymes like α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications for treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).

Mechanism of Action

The mechanism of action of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in .

Safety and Hazards

The safety data sheet for 1-Hexanol indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and it causes serious eye irritation . It is also toxic to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

6-(4-methylphenyl)sulfonylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-12-6-8-13(9-7-12)17(15,16)11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZRWBFWUKHAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-
Reactant of Route 3
Reactant of Route 3
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-
Reactant of Route 4
Reactant of Route 4
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-
Reactant of Route 5
Reactant of Route 5
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-
Reactant of Route 6
Reactant of Route 6
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.